XLogP3 Lipophilicity: A 1.8-Log Unit Increase Relative to 2,4-D Acid
The target amide compound exhibits a computed XLogP3 of 5.0, whereas the parent acid 2,4-D has an XLogP3 of 2.8 [1][2]. This difference of +2.2 log units indicates substantially greater lipophilicity, which is class-level evidence for enhanced membrane partitioning and potentially modified environmental mobility compared to the acid form. [1][2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | 2,4-D acid: 2.8 |
| Quantified Difference | +2.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity governs tissue penetration and environmental partitioning; selecting a compound with a defined XLogP3 of 5.0 enables researchers to probe the upper range of auxin lipophilicity tolerance.
- [1] PubChem. Compound Summary for CID 987753: 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide. Computed Property XLogP3 = 5.0. View Source
- [2] PubChem. Compound Summary for CID 1486: 2,4-Dichlorophenoxyacetic acid (2,4-D). Computed Property XLogP3 = 2.8. View Source
